2-[methyl(7H-purin-6-yl)amino]ethanol
Description
Historical Perspective and Initial Discoveries Pertaining to 2-[methyl(7H-purin-6-yl)amino]ethanol Research
The history of purine (B94841) chemistry dates back to the late 19th century with the pioneering work of Emil Fischer, who first synthesized purine itself in 1899 from uric acid. wikibooks.org This foundational work opened the door to the synthesis of a vast array of purine derivatives. The development of methods to create N6-substituted purines was a significant advancement. nih.govacs.org A common and established method for synthesizing such compounds involves the nucleophilic substitution of a halogen at the C6 position of a purine ring. researchgate.net For instance, reacting 6-chloropurine (B14466) with an appropriate amine is a standard procedure to generate N6-substituted derivatives. mdpi.com
The specific synthesis of this compound would likely follow a multi-step pathway, beginning with a pre-substituted purine. The regioselective alkylation of the purine ring, which often yields a mixture of N7 and N9 isomers, is a critical step. nih.govacs.org While the N9 isomer is typically the thermodynamically more stable and predominant product, specific reaction conditions can be optimized to favor the formation of the N7 isomer, which is specified in the nomenclature of the target compound. nih.govacs.orgnih.gov
Structural Characteristics and Chemical Classifications of this compound within Purine Chemistry
The chemical identity of this compound is defined by its unique arrangement of functional groups on the purine heterocycle.
At its heart, the molecule possesses a purine core, a bicyclic aromatic heterocycle composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. ncert.nic.in This core structure is fundamental to life, forming the basis of the nucleobases adenine (B156593) and guanine (B1146940). ncert.nic.in
The substitution at the C6 position is a secondary amino group, specifically a methyl(2-hydroxyethyl)amino moiety. This substituent is crucial as it can participate in hydrogen bonding via both the amine nitrogen and the terminal hydroxyl group of the ethanol (B145695) fragment. The nature of the substituent at the C6 position is known to significantly influence the biological activity of purine derivatives, a principle that drives much of the research into this class of compounds. researchgate.netnih.gov
A key structural feature of purines is their ability to exist as different tautomers, primarily involving the migration of a proton between the nitrogen atoms of the imidazole ring. nih.gov The two most common tautomers are the N7H and N9H forms. In the gas phase, the N9H tautomer of unsubstituted purine is generally more stable than the N7H tautomer. nih.gov However, this tautomeric equilibrium can be significantly influenced by factors such as the polarity of the solvent and the electronic properties of substituents on the purine ring. nih.govnih.govresearchgate.net For example, in polar solvents, the energy difference between the N7H and N9H tautomers can be small, leading to a mixture of both. nih.gov
The compound's name explicitly specifies the 7H-purine tautomer, indicating that the proton on the imidazole ring resides on the N7 nitrogen. This is a critical distinction from the more common N9-substituted purines found in nucleosides. The presence of substituents can alter the stability of these tautomers; electron-donating or electron-withdrawing groups at various positions on the purine ring modify the electron distribution and, consequently, the tautomeric preference. rsc.orgacs.org
| Tautomer Feature | N7H-Purine | N9H-Purine |
| Proton Position | Nitrogen at position 7 of the imidazole ring is protonated. | Nitrogen at position 9 of the imidazole ring is protonated. |
| Relative Stability | Generally less stable in the gas phase for unsubstituted purine. nih.gov | Generally more stable in the gas phase for unsubstituted purine. nih.govstackexchange.com |
| Prevalence | Less common in natural nucleosides but found in certain synthetic derivatives and can be favored by specific substitutions. nih.gov | The standard form for purine nucleobases (adenine, guanine) in DNA and RNA. |
| Influencing Factors | Solvent polarity and the electronic nature of ring substituents can increase its population. nih.gov | Often the thermodynamically favored product in alkylation reactions. nih.gov |
The purine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. rsc.orgtandfonline.com Research has explored numerous modifications of the purine core to develop compounds with specific therapeutic activities. nih.govrsc.org These investigations provide a context for the significance of studying specific derivatives like this compound.
| Purine Scaffold Type | Research Context / Examples of Activity |
| N6-Substituted Purines | Includes natural plant hormones (cytokinins) and synthetic inhibitors of cyclin-dependent kinases (CDKs) like olomoucine (B1683950) and roscovitine. nih.gov |
| N7-Substituted Purines | Though less common than N9 isomers, certain N7-alkylated purines and nucleosides have shown interesting cytotoxic and antiviral activities. nih.gov |
| C8-Substituted Purines | Modifications at this position have been explored for developing anticancer agents. tubitak.gov.tr |
| 6,9-Disubstituted Purines | A widely studied class of compounds, with numerous analogues synthesized and tested for potent anticancer activity against various cell lines. nih.govrsc.org |
| 2,6,9-Trisubstituted Purines | This class of purines has been investigated for the development of inhibitors for targets like the Smoothened (SMO) receptor in the Hedgehog signaling pathway. |
Overview of Academic Research Trajectories and Significance of this compound
Academic research into synthetic purine derivatives is often aimed at discovering novel modulators of biological pathways. The significance of a compound like this compound lies in its potential to interact with enzymes that utilize natural purines, such as ATP.
Purines are central to cellular metabolism, being synthesized through two main routes: the de novo pathway and the salvage pathway. nih.gov The de novo pathway builds the purine ring from simpler precursors, while the salvage pathway recycles degraded purine bases. nih.gov Both pathways are crucial for maintaining the cellular pool of nucleotides required for DNA and RNA synthesis, as well as for energy currency in the form of ATP.
Many synthetic purine derivatives are designed as antimetabolites or inhibitors of key enzymes. Because of their structural similarity to adenine, a component of ATP, many purine analogues are investigated as inhibitors of protein kinases. By competing with ATP for the binding site on a kinase, these inhibitors can block signaling pathways that are often hyperactive in diseases like cancer. tandfonline.comnih.gov Similarly, purine-scaffold inhibitors have been developed for other ATP-dependent proteins, such as heat shock protein 90 (Hsp90), which is a chaperone for many oncoproteins. tandfonline.comnih.gov The specific combination of substituents on this compound makes it a candidate for screening in such biochemical assays to determine if it possesses inhibitory activity against these or other purine-binding proteins.
Relevance in Chemical Biology
The purine core is a privileged scaffold in medicinal chemistry and a versatile tool in chemical biology. nih.gov Purine analogs are widely used as antimetabolites that mimic natural purines, allowing them to interfere with metabolic pathways, particularly DNA replication, making them common anticancer agents. wikipedia.orgnih.gov The specific structure of this compound, which features a purine ring substituted at the 6-position with a methylaminoethanol group, suggests its potential utility in several areas of chemical biology.
The N-substituted ethanolamine (B43304) moiety is a common feature in many biologically active compounds and can influence properties like solubility and receptor binding. wikipedia.orgchemrxiv.org Modifications to the ethanolamine headgroup of other bioactive lipids, such as N-palmitoylethanolamine (PEA), have been explored to create new agents that interfere with metabolic pathways. nih.govnih.gov The presence of the hydroxyl group and the secondary amine in the side chain of this compound provides sites for hydrogen bonding, which could facilitate interactions with biological targets like enzymes or receptors. nih.gov Researchers in chemical biology might use such a compound as a chemical probe to investigate the function of purine-binding proteins or to explore the structure-activity relationships of enzymes involved in purine metabolism. researchgate.net
Potential as a Lead Compound for Preclinical Research
The structural framework of this compound makes it an interesting candidate for preclinical research. The purine scaffold is central to the development of a wide array of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs. researchgate.netnih.gov Numerous purine derivatives have been synthesized and evaluated for their potential as kinase inhibitors, which are crucial in cancer therapy due to the role of kinases in cell signaling and proliferation. nih.gov
For instance, various 2,6,9-trisubstituted purine derivatives have shown promising anticancer activity. nih.gov Similarly, other purine analogs have been designed as inhibitors of cyclin-dependent kinases (CDKs), which are also key targets in oncology. mdpi.com The development of purine-based molecules as positive allosteric modulators of GABA-A receptors for epilepsy treatment further highlights the scaffold's versatility. acs.org The specific combination of the purine core with the N-methylaminoethanol side chain in this compound presents a unique chemical entity that could be screened against a variety of biological targets. Its potential as a lead compound would be assessed based on its activity in initial biological assays, followed by optimization of its structure to improve potency and selectivity. researchgate.net
Methodological Approaches Utilized in the Study of this compound
The characterization and evaluation of a novel compound like this compound involve a combination of sophisticated analytical and computational techniques.
To confirm the identity and purity of a newly synthesized compound, a suite of analytical methods is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. researchgate.net For purine derivatives, NMR helps to confirm the substitution pattern on the purine ring. researchgate.netharvard.edu For example, the chemical shifts of specific protons and carbons can distinguish between N(7)H and N(9)H tautomers and confirm the attachment and structure of the side chain. researchgate.net A ¹H-NMR spectrum would verify the presence of the methyl group, the ethanol backbone, and the protons on the purine ring. nih.govpnas.org
Mass Spectrometry (MS): This technique is used to determine the precise molecular weight and elemental composition of the compound. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides an exact mass, which helps to confirm the molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural information by analyzing the fragmentation patterns. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. mdpi.comnih.gov The spectrum of this compound would be expected to show characteristic absorption bands for N-H and O-H stretching (from the purine ring and the alcohol), C-H stretching (from the alkyl groups), and C=N/C=C stretching from the aromatic purine ring. pnas.orgmdpi.com
UV-Vis Spectroscopy: Purine derivatives have characteristic ultraviolet (UV) absorption spectra due to their aromatic nature. UV-Vis spectroscopy can be used to study the electronic properties of the molecule and is often employed in quantitative analysis.
Interactive Table 1: Analytical Techniques for Compound Characterization
| Technique | Purpose | Information Obtained |
|---|---|---|
| NMR Spectroscopy | Elucidates the detailed molecular structure. | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), and stereochemistry. researchgate.net |
| Mass Spectrometry | Determines molecular weight and formula. | Precise mass-to-charge ratio, elemental composition, and structural information from fragmentation. nih.gov |
| FTIR Spectroscopy | Identifies functional groups. | Presence of specific bonds like O-H, N-H, C=O, and C=N, providing a molecular fingerprint. nih.gov |
| UV-Vis Spectroscopy | Analyzes electronic properties and concentration. | Wavelengths of maximum absorbance (λmax), which are characteristic of the chromophore system. |
Computational methods are integral to modern drug discovery and are used to predict the properties and interactions of new molecules before their synthesis, saving time and resources. researchgate.net
Molecular Docking: This is a key computational technique used to predict how a molecule (ligand) binds to the active site of a target protein, such as an enzyme or receptor. harvard.edutpcj.org For this compound, docking studies could be performed against various known purine-binding proteins (e.g., kinases, phosphodiesterases) to identify potential biological targets and to understand the key interactions (like hydrogen bonds and hydrophobic interactions) that stabilize the complex. mdpi.comnih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the chemical structures of a series of compounds with their biological activity. mdpi.comresearchgate.net If a series of analogs of this compound were synthesized, QSAR could reveal which structural features (steric, electrostatic, hydrophobic) are critical for its activity, guiding the design of more potent compounds. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. mdpi.com After docking this compound into a target protein, an MD simulation could be run to assess the stability of the binding pose and to analyze the conformational changes in both the ligand and the protein upon binding. mdpi.com
ADME/T Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (T) properties of a drug candidate. tpcj.orgresearchgate.net Early in silico assessment of these properties for this compound would help to evaluate its drug-likeness and identify potential liabilities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[methyl(7H-purin-6-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-13(2-3-14)8-6-7(10-4-9-6)11-5-12-8/h4-5,14H,2-3H2,1H3,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCMZTOWWCAPAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC=NC2=C1NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400351 | |
| Record name | 2-[methyl(7H-purin-6-yl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91735-33-0 | |
| Record name | NSC37710 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[methyl(7H-purin-6-yl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activities and Molecular Mechanisms of 2 Methyl 7h Purin 6 Yl Amino Ethanol in Vitro and Non Human in Vivo Studies
Cell-Free System Investigations of 2-[methyl(7H-purin-6-yl)amino]ethanol
Enzyme Inhibition and Activation Studies
No studies were identified that specifically investigated the modulatory effects of this compound on the activity of DNA-Dependent Protein Kinase (DNA-PK) or other cancer-associated kinases in cell-free assays. While various other purine (B94841) derivatives have been explored as kinase inhibitors, research specifically detailing the interaction of this compound with these enzymes is not available in the reviewed literature. rsc.orgnih.govnih.govacs.org
A review of scientific databases yielded no information on the potential for this compound to act as an inhibitor of phosphodiesterase (PDE) enzymes.
There is no available research data concerning the inhibitory activity of this compound against α-glucosidase, α-amylase, or other glycosidase enzymes.
No literature was found describing the effects of this compound on other enzyme systems such as decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) or histone deacetylases (HDACs). Although inhibitors of these enzymes are of significant scientific interest, studies involving this specific compound have not been published. nih.govnih.govnih.govnih.gov
Receptor Binding Assays and Ligand-Target Interactions (e.g., Purinergic Receptors)
There is a lack of published data from cell-free receptor binding assays to characterize the affinity or interaction of this compound with purinergic receptors or other receptor targets. While the purine scaffold is central to ligands for these receptors, specific binding characteristics for this particular derivative have not been reported. nih.gov
Nucleic Acid Interaction Studies (e.g., DNA/RNA Binding, Intercalation)
Direct experimental studies detailing the interaction of this compound with nucleic acids such as DNA and RNA are not extensively available in the current scientific literature. However, the broader class of purine derivatives has been investigated for their potential to interact with and bind to nucleic acids. These interactions are critical for the biological activities of many compounds and can occur through several mechanisms, including intercalation, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. mdpi.com
Intercalation involves the insertion of planar aromatic ring systems, like the purine core, between the base pairs of the DNA double helix. mdpi.comnih.gov This mode of binding can lead to significant structural distortions of the DNA, affecting processes such as replication and transcription. For a series of 2-[(arylmethyl)amino]-2-methyl-1,3-propanediols, the interaction with DNA was found to generally increase with the size of the aromatic ring system, suggesting that the nature of the substituent on the core structure plays a crucial role in DNA binding affinity. nih.gov While these compounds are structurally distinct from this compound, the findings highlight the importance of the aromatic system in mediating DNA interactions.
Furthermore, cationic porphyrins, which are also planar aromatic systems, are known to form strong complexes with nucleic acids. mdpi.com Their positive charge facilitates electrostatic binding to the negatively charged surface of DNA. mdpi.com Given that the purine ring in this compound can be protonated, it may also engage in electrostatic interactions with nucleic acids. The specific binding modalities and the affinity of this compound for DNA or RNA, however, remain to be elucidated through dedicated biophysical studies.
Cellular Studies with this compound
Eukaryotic Cell Line Responses and Signaling Pathway Modulation
Specific studies on the response of eukaryotic cell lines to this compound and its modulation of signaling pathways are limited. However, the ethanol (B145695) moiety of the compound suggests potential interactions with cellular pathways affected by ethanol. For instance, ethanol has been shown to inhibit the growth and proliferation of tongue carcinoma cells by inducing cell cycle arrest at the G2/M phase at low concentrations and promoting apoptosis at higher concentrations. nih.gov This effect is mediated through the upregulation of cell cycle inhibitors like p21 and p27, and the downregulation of cyclins and cyclin-dependent kinases. nih.gov
Furthermore, in vitro studies using a cell-free system from Chinese hamster ovary cells have demonstrated that ethanol can inhibit protein biosynthesis. nih.gov Specifically, ethanol was found to inhibit the translation of both endogenous and exogenous mRNAs, with a marked inhibitory effect on leucyl-tRNA synthetase. nih.gov Whether the ethanol portion of this compound can exert similar effects would depend on its metabolic stability and local concentrations within the cell. The purine component, on the other hand, could potentially interact with a wide range of proteins, including kinases, which are key regulators of cellular signaling. Without direct experimental evidence, the precise impact of the compound on eukaryotic cellular functions remains speculative.
Prokaryotic and Microbial Cell Line Responses and Growth Regulation
While direct studies on this compound are scarce, research on related purine derivatives provides insights into their potential antimicrobial properties.
The purine scaffold is a promising starting point for the development of new antimicrobial agents. Various aminothioxanthones, which are structurally different but also contain aromatic and amino groups, have demonstrated significant antifungal activity. nih.gov For instance, certain aminothioxanthones exhibited broad-spectrum inhibitory effects against various pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. nih.gov The mechanism of action for some of these compounds appears to involve disruption of the fungal cell membrane. nih.gov
Enzymes involved in amino acid biosynthesis in fungi are also potential targets for antifungal drugs. nih.gov As humans cannot synthesize certain essential amino acids, these pathways represent a selective target. Inhibitors of enzymes in the branched-chain amino acid and methionine biosynthesis pathways have shown antifungal activity. nih.gov It is conceivable that purine derivatives could be designed to inhibit such enzymes.
The general antimicrobial potential of compounds with amino and alcohol functionalities is also recognized. For instance, various amino acid-based compounds have been explored as antibacterial, antifungal, and antiprotozoal agents.
| Compound Class | Organism | Activity | Reference |
| Aminothioxanthones | Candida albicans, Aspergillus fumigatus, Trichophyton rubrum | Antifungal | nih.gov |
| Enzyme Inhibitors | Fungi | Antifungal | nih.gov |
Conjugates of N-(purin-6-yl) with amino acids and dipeptides have shown significant antimycobacterial activity. In a study testing a series of these compounds, several exhibited potent activity against Mycobacterium tuberculosis H37Rv, Mycobacterium avium, Mycobacterium terrae, and a multidrug-resistant strain of M. tuberculosis. nih.gov Notably, N-(purin-6-yl)glycyl-(S)-glutamic acid was among the most active compounds. nih.govnih.gov This suggests that the purine core, when appropriately substituted, is a viable pharmacophore for the development of new anti-tuberculosis drugs. The activity of some of these conjugates against M. tuberculosis H37Rv was found to be in the micromolar range. nih.gov
Theophylline-7-acetic acid derivatives with amino acid moieties have also been identified as promising antimycobacterial agents, with some showing activity in the nanomolar range against M. tuberculosis H37Rv. researchgate.net These findings underscore the potential of purine-like structures in combating mycobacterial infections.
| Compound | Organism | MIC (µg/mL) | Reference |
| N-(purin-6-yl)dipeptides | Mycobacterium tuberculosis H37Rv | 3.1–6.25 | nih.gov |
| N-(2-aminopurin-6-yl)glycyl-(S)-glutamic acid | Mycobacterium tuberculosis H37Rv | - | nih.gov |
| N-(purin-6-yl)glycyl-(S)-glutamic acid | Mycobacterium tuberculosis H37Rv | - | nih.gov |
There is no direct evidence of the antiviral activity of this compound. However, the broader class of purine derivatives has been extensively studied for antiviral properties. Antimicrobial peptoids, which are mimics of antimicrobial peptides, have demonstrated potent in vitro antiviral activity against both HSV-1 and SARS-CoV-2. nih.govnih.gov Their mechanism is thought to involve the disruption of the viral envelope. nih.govnih.gov
Histidine derivatives containing carbocycles have also shown moderate antiviral activity against SARS-CoV-2 in vitro, with the viral protein E being a likely target. crie.ru The ethanol component of the subject compound might also contribute to antiviral activity, as alcohols like ethanol can disrupt the lipid envelope of viruses such as SARS-CoV-2. researchgate.net
Cationic porphyrins have exhibited virucidal effects and inhibitory action on the replication of HSV-1. mdpi.com The development of resistance to standard antiviral agents for HSV-1 necessitates the exploration of new chemical scaffolds, and purine analogs continue to be a promising area of research.
Specific Organelle-Level Effects (e.g., Mitochondrial, Nuclear)
Data regarding the specific organelle-level effects of this compound are limited in the scientific literature. However, studies on the closely related purine nucleoside analog, N6-(2-Hydroxyethyl)-adenosine (HEA), provide insights into potential mitochondrial effects.
Research has shown that HEA can induce the generation of reactive oxygen species (ROS) and lead to a decrease in the mitochondrial membrane potential in cancer cell lines. medchemexpress.com Specifically, in human gastric carcinoma SGC-7901 and AGS cells, treatment with HEA resulted in a notable depolarization of the mitochondrial membrane. medchemexpress.comwikipedia.org This disruption of the mitochondrial membrane potential is a key indicator of mitochondrial dysfunction and is often associated with the initiation of apoptosis. The production of ROS can further contribute to cellular damage by affecting various mitochondrial components. nih.govnih.gov
While these findings on HEA suggest that this compound might also impact mitochondrial function due to structural similarities, direct experimental evidence for the latter is currently unavailable. There is no specific information available in the reviewed literature regarding the direct nuclear effects of this compound.
Cell Cycle Perturbations and Apoptosis Induction Mechanisms in Cell Lines
The ability of this compound to influence the cell cycle and induce apoptosis has not been directly documented. However, extensive research on purine analogs, including the related compound N6-(2-Hydroxyethyl)-adenosine (HEA), demonstrates significant activity in these areas.
Purine nucleoside analogs are recognized for their antitumor properties, which often involve the inhibition of DNA synthesis and the induction of apoptosis. selleckchem.com Studies on HEA have demonstrated its cytotoxic effects on gastric carcinoma cells (SGC-7901 and AGS), where it induces apoptosis in a dose- and time-dependent manner. medchemexpress.comwikipedia.org The mechanism of apoptosis induction by HEA is linked to the activation of caspases, which are key effector proteins in the apoptotic cascade. wikipedia.org Treatment of SGC-7901 cells with HEA led to a significant increase in the apoptotic rate, which was markedly reduced by the addition of a caspase inhibitor, confirming the caspase-dependent nature of this process. wikipedia.org Furthermore, HEA has been shown to trigger endoplasmic reticulum (ER) stress and autophagy in conjunction with apoptosis. wikipedia.org
While some 2,6-diamino-substituted purine derivatives have been shown to cause cell cycle arrest in the G2/M phase, particularly in p53-deficient cancer cells, specific data for this compound is not available. nih.gov
Table 1: Effects of N6-(2-Hydroxyethyl)adenosine (HEA) on Cell Viability and Apoptosis
| Cell Line | Effect | Observations | Reference |
| SGC-7901 | Inhibited cell viability | Dose- and time-dependent cytotoxicity. | medchemexpress.comwikipedia.org |
| AGS | Inhibited cell viability | Dose- and time-dependent cytotoxicity. | medchemexpress.comwikipedia.org |
| SGC-7901 | Induced apoptosis | Triggered caspase-dependent apoptosis and ER stress. | wikipedia.org |
| AGS | Induced apoptosis | Induced apoptosis and autophagy. | medchemexpress.com |
In Vivo Studies in Non-Human Organisms
Plant Physiology and Development Modulation (e.g., Cytokinin-like Activity, Growth Regulation)
Direct studies on the effects of this compound on plant physiology and development are not found in the current scientific literature. However, the structural similarity of this compound to a class of plant hormones known as cytokinins suggests it may possess similar activities. Cytokinins, such as kinetin (B1673648) and N6-substituted purine derivatives, are crucial regulators of cell division and plant growth. nih.govnih.gov For example, a series of N6-[(3-methylbut-2-en-1-yl)amino]purine (iP) derivatives substituted at the N9 position have demonstrated significant activity in tobacco callus and Amaranthus bioassays, which are standard tests for cytokinin-like activity. nih.gov These findings suggest that purine derivatives can modulate plant development, though specific research on this compound is required to confirm its effects.
Microbial Growth and Virulence Factor Regulation in vivo
There is no specific information available regarding the in vivo effects of this compound on microbial growth and virulence factor regulation. General studies on related compounds have shown that certain purine derivatives and other synthetic molecules can exhibit antibacterial and antifungal properties. mdpi.comnih.gov For instance, some aminothioxanthones have shown broad-spectrum antifungal activity against various pathogenic fungi. mdpi.com Additionally, certain diarylheptanoids isolated from plant extracts have demonstrated antibacterial activity against strains like Helicobacter pylori. nih.gov However, without direct studies, the specific impact of this compound on microbes in an in vivo setting remains unknown.
Invertebrate Model Organism Responses (e.g., C. elegans, Drosophila)
Specific studies investigating the responses of invertebrate model organisms such as Caenorhabditis elegans and Drosophila melanogaster to this compound have not been identified. The related compound, N6-(2-Hydroxyethyl)adenosine (HEA), has been reported to exhibit insecticidal activity against the diamondback moth, Plutella xylostella, suggesting potential effects on insects. medchemexpress.com General toxicological studies using C. elegans have demonstrated its utility as a model for assessing the toxicity of various chemical compounds. nih.gov Similarly, Drosophila melanogaster is a well-established model for studying the effects of substances like ethanol on behavior and physiology. nih.govnih.govfrontiersin.org However, data specific to this compound in these models are lacking.
Vertebrate Non-Mammalian Model Organism Responses (e.g., Zebrafish, Xenopus)
There is a lack of published research on the effects of this compound in vertebrate non-mammalian model organisms like the zebrafish (Danio rerio) or the African clawed frog (Xenopus laevis). The zebrafish embryo is a widely used model for studying developmental toxicity due to its genetic and developmental conservation with humans. frontiersin.orgnih.gov Studies have extensively used zebrafish to investigate the teratogenic effects of ethanol, which can cause a range of developmental defects. frontiersin.org However, no studies were found that specifically examined the impact of this compound on these model systems.
Mammalian Non-Human Animal Model Responses (e.g., Rodent Studies on Specific Biological Processes, Xenograft Models)
While specific studies on rodent xenograft models for this compound were not prominently identified in the reviewed literature, in vivo studies in other mammalian models have revealed significant biological activities. In diabetic rat models, N6-(2-hydroxyethyl)adenosine (HEA), a naturally occurring analogue isolated from Cordyceps cicadae, demonstrated protective effects on renal function. nih.gov Administration of HEA in these rats led to a significant increase in the renal antioxidant levels. nih.gov Concurrently, it dose-dependently reduced levels of blood glucose, blood urea (B33335) nitrogen (BUN), creatinine, urinary protein, and albumin. nih.gov Furthermore, HEA has been shown to be beneficial for renal interstitial fibrosis by preventing inflammation through the TGF-β1/Smad and NF-κB signaling pathways. nih.gov These findings underscore the compound's anti-inflammatory and renoprotective capabilities in a non-human mammalian system. nih.gov Studies on derivatives, such as certain 2-(p-n-butylanilino)purines, have been conducted in mouse models of P-388 lymphocytic leukemia, indicating the broader interest in purine analogues for in vivo anti-tumor evaluation.
Elucidation of Specific Molecular Targets and Pathways of this compound
The molecular mechanisms of this compound and its derivatives are multifaceted, involving the regulation of gene expression and intricate structure-activity relationships that determine their biological effects.
Specific proteomic and metabolomic profiling studies detailing the global changes in protein and metabolite levels in response to this compound were not identified in the reviewed scientific literature.
Transcriptomic analyses have shed light on the compound's mechanism of action. N6-(2-hydroxyethyl)adenosine (HEA) has been shown to protect human proximal tubular cells (HK-2) from the effects of nonsteroidal anti-inflammatory drugs (NSAIDs) by modulating differential gene expression at both the mRNA and protein levels. nih.gov Specifically, HEA was found to attenuate the early expression of genes involved in the endoplasmic reticulum (ER) stress response, including AFT6, IRE1α, and PERK, as well as the downstream pro-apoptotic factor CHOP. nih.gov It also reduced the expression of inflammatory mediators such as IL-1β and the transcription factor NF-κB. nih.gov
The broader class of purine analogues, particularly derivatives of this compound, are known to interfere with nucleic acid synthesis. Studies on such derivatives have demonstrated an ability to inhibit DNA biosynthesis. For instance, certain 2-(p-n-butylanilino)purine derivatives potently inhibit the incorporation of [3H]thymidine into DNA in cell cultures. This inhibitory action is often linked to the targeting of key enzymes in the DNA replication machinery. Natural product inhibitors like aphidicolin, for example, specifically inhibit B-family DNA polymerases, thereby halting DNA replication. nih.gov The structural basis of this inhibition involves the compound binding to the polymerase's active site, blocking the binding of deoxynucleoside triphosphates (dNTPs). nih.gov This mechanism of DNA biosynthesis inhibition is a critical pathway for the antiproliferative and antitumor activities observed for many purine derivatives.
The biological activity of purine derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features that govern the efficacy and selectivity of these compounds.
Modifications at various positions on the purine ring, including C2, C6, and N9, significantly impact biological activity.
C6 Position : The substituent at the C6 position is a critical determinant of activity. For some 2,6,9-trisubstituted purine derivatives, an arylpiperazinyl system connected at position 6 was found to be beneficial for cytotoxic activity. nih.gov In other series, modifying the C6 position from a chloro group to various heterocyclic moieties was explored to enhance anticancer and antiviral potential. beilstein-journals.org
C2 Position : The nature of the substituent at the C2 position also modulates activity. For certain purine derivatives, the introduction of lipophilic groups like trifluoromethyl or n-propyl at C2 was favorable for inhibitory activity against phosphodiesterase-4 (PDE-4). researchgate.net Conversely, for other series designed as antitumor agents, the use of bulky systems at the C2 position was found to be unfavorable for cytotoxicity. nih.gov
N9 Position : The N9 position is pivotal for activity, and modifications here can enhance potency or alter selectivity. For instance, the introduction of a 2-hydroxyethoxymethyl fragment at the N(9) position of certain purine conjugates resulted in cytotoxicity comparable to the most active compounds in the series. N9-substitution has been noted to enhance the antimycobacterial activity in some purine series. researchgate.net However, in other contexts, such as CDK1/cyclin B inhibition, increased steric bulk at the N9 position was found to reduce the inhibitory potential. researchgate.net
Linker Moiety : For purine conjugates, the linker connecting the purine scaffold to other chemical moieties is also important. The activity of certain immunostimulatory 6-substituted purines was found to be dependent on the distance and spatial freedom between the purine and an amino acid, as defined by the linker's length and rigidity. nih.gov The presence of both the purine and another functional fragment connected by a linker of a specific length was shown to be crucial for the manifestation of cytotoxic activity.
Interactive Table: Structure-Activity Relationship of Purine Derivatives
| Position Modified | Substituent Type | Effect on Biological Activity | Reference(s) |
|---|---|---|---|
| C2 | Lipophilic groups (e.g., CF3, n-propyl) | Favorable for PDE-4 inhibition | researchgate.net |
| C2 | Bulky systems | Unfavorable for cytotoxicity in some series | nih.gov |
| C6 | Arylpiperazinyl system | Beneficial for cytotoxic activity | nih.gov |
| C6 | Various amines | Replacement of N(6)-methylamino was detrimental to PDE-4 activity | researchgate.net |
| C6 | Heterocyclic moieties | Explored for anticancer and antiviral activity | beilstein-journals.org |
| N9 | Increased steric bulk | Reduced CDK1/cyclin B inhibitory potential | researchgate.net |
| N9 | 2-Hydroxyethoxymethyl fragment | Maintained high cytotoxicity | |
| N9 | General substitution | Enhanced antimycobacterial activity in some series | researchgate.net |
| Linker | Length and rigidity | Influences immunostimulatory activity | nih.gov |
Stereochemistry plays a fundamental role in the biological activity of chiral purine derivatives, influencing everything from target binding to cellular uptake. nih.gov
The synthesis of purine conjugates with natural amino acids can be complicated by racemization. For example, the coupling of N-(purin-6-yl)-(S)-amino acids with dimethyl (S)-glutamate was found to be accompanied by racemization at the chiral center of the purine-amino acid component, leading to a mixture of diastereomers. nih.gov In one case, the individual (S,S)-diastereomer exhibited the same antimycobacterial activity as a 6:4 mixture of (S,S)- and (R,S)-diastereomers, suggesting that for this particular compound and target, the stereochemistry at that center was not critical. nih.gov However, this is not a universal finding.
Computational Modeling and Docking Studies for Target Prediction and Binding Mode Analysis
Computational modeling and docking are powerful tools used to predict how a molecule like this compound might interact with biological targets, such as proteins and enzymes. These methods are crucial for identifying potential mechanisms of action and for guiding the development of more potent and selective compounds.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For this compound, this would involve modeling its interaction with the binding sites of various potential protein targets. The results of such studies could provide insights into the specific amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Following docking, molecular dynamics simulations can be employed to study the stability of the predicted complex over time. These simulations provide a more dynamic picture of the interaction, accounting for the flexibility of both the ligand and the target protein. No specific molecular docking or dynamics simulation studies for this compound have been identified in the current body of scientific literature.
In Silico ADME Prediction for Research Compound Optimization
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction uses computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to identify potential liabilities that could lead to poor bioavailability or undesirable metabolic pathways. For this compound, ADME predictions could estimate properties such as its solubility, permeability, and potential for metabolism by cytochrome P450 enzymes.
Currently, there are no published in silico ADME prediction studies specifically for this compound. The generation of such data would be invaluable for any future development of this compound for research or therapeutic purposes.
Metabolism, Distribution, and Pharmacokinetics of 2 Methyl 7h Purin 6 Yl Amino Ethanol in Non Human Biological Systems
Biotransformation Pathways of 2-[methyl(7H-purin-6-yl)amino]ethanol
The biotransformation of this compound involves a series of enzymatic reactions aimed at increasing its polarity and facilitating its excretion. These pathways can be broadly categorized into hydrolysis, oxidation, and conjugation reactions.
Enzymatic Hydrolysis and Oxidation Reactions
The initial steps in the metabolism of this compound likely involve enzymatic hydrolysis and oxidation. The ethanol (B145695) side chain is a primary target for oxidation. Alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) are key enzymes in the oxidation of ethanol moieties. In a process observed with ethanol itself, ADH would catalyze the oxidation of the terminal hydroxyl group to an aldehyde, which is subsequently oxidized by ALDH to a carboxylic acid. nih.gov This metabolic sequence is a common pathway for primary alcohols.
While direct studies on this compound are limited, the metabolism of similar structures suggests that the purine (B94841) ring itself can also undergo oxidation, potentially catalyzed by cytochrome P450 (CYP) enzymes.
Conjugation Pathways (e.g., Glucuronidation)
Following initial oxidative metabolism, the resulting metabolites, as well as the parent compound, can undergo conjugation reactions. These phase II reactions further increase water solubility and prepare the compounds for excretion. A major conjugation pathway for compounds with hydroxyl groups is glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the molecule. It is plausible that the hydroxyl group of the ethanol side chain of this compound or its oxidized metabolites could be a substrate for glucuronidation. nih.gov Another potential conjugation pathway is sulfation, involving the transfer of a sulfonate group. nih.gov
Identification and Characterization of Major Metabolites
Based on the established metabolic pathways for related compounds, the major anticipated metabolites of this compound would include:
2-[methyl(7H-purin-6-yl)amino]acetaldehyde: The initial product of oxidation via alcohol dehydrogenase.
2-[methyl(7H-purin-6-yl)amino]acetic acid: The subsequent oxidation product of the aldehyde.
Glucuronide and sulfate (B86663) conjugates: Formed from the parent compound or its hydroxylated metabolites.
The specific metabolites and their relative abundance would depend on the specific non-human biological system being studied, as enzyme expression and activity can vary significantly between species and even tissues.
Absorption and Distribution Studies in Non-Human Models (e.g., Plant Tissues, Microbial Biofilms, Animal Organs)
The absorption and distribution of a compound determine its concentration at the site of action and potential sites of toxicity. For this compound, these processes have been investigated in various non-human models.
In animal models, after oral administration, absorption is expected to occur primarily through passive diffusion across the gastrointestinal mucosa. nih.gov Approximately 80% of ethanol absorption, for instance, occurs in the small intestine. nih.gov The rate of absorption can be influenced by factors such as gastric emptying time. nih.gov Once absorbed, the compound enters the portal circulation and may undergo first-pass metabolism in the liver before reaching systemic circulation. nih.gov
Excretion Routes and Clearance Mechanisms in Non-Human Organisms
The elimination of this compound and its metabolites from the body is primarily expected to occur via renal and biliary excretion. The increased water solubility of the metabolites, particularly the glucuronide and sulfate conjugates, facilitates their removal in urine. nih.gov
Studies on other compounds in non-human primates, such as patas monkeys, have shown that co-administration of substances like ethanol can significantly alter the clearance and excretion of other compounds, leading to increased urinary excretion. researchgate.net This highlights the potential for interactions to influence the elimination pathways of this compound. The renal clearance of amino acid-related compounds has been studied, providing a basis for understanding how such molecules are handled by the kidneys. nih.gov
Pharmacokinetic Modeling and Parameters in Non-Human Systems (e.g., Metabolic Stability, Plasma Stability, Bioavailability, Permeability)
Pharmacokinetic modeling is a valuable tool for quantifying the absorption, distribution, metabolism, and excretion (ADME) of a compound. Physiologically based pharmacokinetic (PBPK) models are particularly useful as they can simulate concentration-time profiles in various organs. nih.gov
Key pharmacokinetic parameters for this compound would include:
Metabolic Stability: This parameter reflects the susceptibility of the compound to metabolism by liver enzymes. In vitro assays using liver microsomes or hepatocytes from non-human species would be used to determine this.
Plasma Stability: This assesses the stability of the compound in plasma, accounting for potential degradation by plasma enzymes.
Bioavailability: This is the fraction of an administered dose that reaches the systemic circulation unchanged. It is influenced by absorption and first-pass metabolism.
Permeability: This refers to the ability of the compound to cross biological membranes, a key factor in its absorption.
PBPK models for ethanol have been developed and validated using data from animal studies, such as those in dogs. nih.gov These models can help predict the impact of various physiological factors on the compound's pharmacokinetics. For example, a PBPK model for ethanol showed that the rate and extent of absorption are directly proportional to the administered dose and inversely related to gastric emptying time. nih.gov
Table 1: Key Pharmacokinetic Parameters and Influencing Factors
| Parameter | Description | Influencing Factors in Non-Human Systems |
| Metabolic Stability | The rate at which the compound is metabolized by enzymes, typically in the liver. | Species-specific enzyme expression (e.g., CYP, ADH, ALDH), enzyme kinetics. |
| Plasma Stability | The stability of the compound in blood plasma. | Presence of plasma esterases or other degrading enzymes. |
| Bioavailability (F) | The fraction of the administered dose that reaches systemic circulation. | Gastrointestinal absorption rate, extent of first-pass metabolism in the liver. |
| Permeability | The ability to pass through biological membranes. | Lipophilicity, molecular size, presence of specific transporters. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Tissue binding, plasma protein binding, body water content. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Hepatic metabolism, renal excretion. |
Comparative Metabolism of this compound and Related Purine Derivatives
The metabolism of purine derivatives is a complex process involving a variety of enzymes that can modify the purine ring and its substituents. In non-human biological systems, these transformations are crucial for the detoxification and elimination of both endogenous and xenobiotic purine compounds.
N-Demethylation:
One of the primary metabolic pathways for N-methylated purines is N-demethylation. This process is catalyzed by cytochrome P450 (CYP) enzymes in mammals and by specific N-demethylases in bacteria. For instance, purine alkaloids such as caffeine (B1668208) (1,3,7-trimethylxanthine) undergo sequential N-demethylation to form theobromine, paraxanthine, and eventually xanthine. nih.govnih.gov In mammals, this is primarily carried out by hepatic CYP1A2 and CYP2E1. nih.gov The methyl group on the N6 position of this compound would be a likely target for similar enzymatic activity, leading to the formation of N-(2-hydroxyethyl)adenine.
Hydroxylation and Oxidation of the N6-Side Chain:
The ethanol side chain of the target compound presents another site for metabolic modification. The terminal hydroxyl group can undergo oxidation. A structurally similar compound, N6-(2-hydroxyethyl)adenosine, which contains a ribose sugar attached to the purine ring, has been studied in animal models. medchemexpress.comnih.govnih.govmdpi.comfrontiersin.org While its specific metabolic breakdown is not detailed in the available literature, analogous pathways for other alcohols suggest that the ethanol moiety could be oxidized first to an aldehyde and then to a carboxylic acid. This would result in the formation of 2-[(7H-purin-6-yl)(methyl)amino]acetic acid.
Furthermore, studies on N6-methyladenine have shown that it can be hydroxylated to form N6-hydroxymethyladenine in mammalian DNA, a reaction catalyzed by the ALKBH1 protein. nih.gov This suggests that the methyl group itself could be a target for hydroxylation.
Metabolism of the Purine Ring:
Following any modifications to the N6-substituents, the purine ring itself is subject to degradation. The resulting metabolites would likely enter the general purine catabolism pathway. This involves conversion to hypoxanthine, then to xanthine, and finally to uric acid in most mammals. nih.gov
Comparative Data from Related Purine Derivatives:
To provide a clearer picture of the likely metabolic fate of this compound, the following table summarizes the known metabolic pathways of related N6-substituted purine derivatives in various biological systems.
| Compound Name | N6-Substituent | Key Metabolic Pathways | Biological System |
| Caffeine | None (N1, N3, N7-trimethylated xanthine) | N-demethylation | Mammals, Bacteria nih.govnih.gov |
| N6-Methyladenine | Methyl | Hydroxylation to N6-hydroxymethyladenine | Mammals nih.gov |
| Kinetin (B1673648) (N6-Furfuryladenine) | Furfuryl | Formation from oxidative DNA damage | Plants, potentially in other organisms nih.govresearchgate.netsureshrattan.comsureshrattan.com |
| N6-(2-Hydroxyethyl)adenosine | 2-Hydroxyethyl (and a ribose on N9) | Shows biological activity, suggesting it is metabolized, though specific pathways are not detailed. | Rodent models (rats, mice) medchemexpress.comnih.govnih.govmdpi.comfrontiersin.org |
Research Applications and Methodological Contributions of 2 Methyl 7h Purin 6 Yl Amino Ethanol
2-[methyl(7H-purin-6-yl)amino]ethanol as a Biochemical Probe for Cellular Pathways
N6-methyladenosine (m6A) and its related compounds are pivotal biochemical probes for dissecting fundamental cellular pathways. As the most abundant internal modification on eukaryotic mRNA, the presence and dynamics of m6A serve as a regulatory signal influencing nearly every aspect of the mRNA life cycle. nih.gov Epigenetic research utilizes the detection of m6A to understand how gene expression is regulated post-transcriptionally. nih.gov By mapping m6A sites, researchers can infer the regulatory mechanisms governing mRNA splicing, nuclear export, stability, and translation. nih.govnih.gov The dynamic nature of m6A, installed by "writer" enzymes and removed by "erasers," allows it to act as a switch that modulates cellular processes in response to developmental cues and environmental stimuli. mdpi.com For example, studies have shown that m6A destabilizes transcripts related to pluripotency in embryonic stem cells, thereby driving differentiation. mdpi.com This ability to report on the regulatory status of specific transcripts makes m6A a critical probe for exploring the intricate networks of cellular gene expression.
Use in Investigating Purine (B94841) Metabolism and Signaling in Research Models
The study of m6A is central to understanding purine metabolism and signaling. In research models, investigating the m6A pathway provides insights into how cells process and utilize RNA molecules. This epitranscriptomic mark is integral to RNA metabolism, influencing splicing, nuclear export, translation efficiency, and transcript stability. creativebiomart.net The regulation of these processes is controlled by a sophisticated interplay of proteins:
Writers: Methyltransferase complexes, such as METTL3 and METTL14, install the m6A mark. nih.gov
Erasers: Demethylases, like FTO and ALKBH5, remove the modification, ensuring its reversibility. nih.govcreativebiomart.net
Readers: Proteins containing YTH domains (e.g., YTHDF1/2/3, YTHDC1) recognize the m6A mark and execute its downstream functions. mdpi.com
Research using models from yeast to mammals has demonstrated that the levels of m6A are dynamic and change in response to different cellular conditions and developmental stages. nih.govbiorxiv.org This dynamic regulation is a key signaling mechanism. For instance, the induction of sporulation in Saccharomyces cerevisiae leads to the formation of m6A in mRNA, highlighting its role in cellular differentiation pathways. biorxiv.org By manipulating the levels of writers, erasers, or readers in research models, scientists can elucidate the specific roles of m6A signaling in controlling cell fate and function. nih.gov
Table 1: Key Proteins in m6A-mediated Purine Signaling
| Protein Class | Examples | Function in Research Models |
|---|---|---|
| Writers | METTL3, METTL14, WTAP | Catalyze the addition of a methyl group to adenosine (B11128) residues on RNA. nih.gov |
| Erasers | FTO, ALKBH5 | Remove the m6A modification, allowing for dynamic regulation. creativebiomart.net |
| Readers | YTHDF1, YTHDF2, YTHDF3, YTHDC1 | Bind to m6A-modified RNA to mediate its downstream effects, such as degradation or enhanced translation. mdpi.com |
Development of Analytical Methods for Detection and Quantification in Research Samples
The expanding interest in m6A has driven the development of numerous sensitive and specific analytical methods for its detection and quantification in diverse research samples, including tissues, cells, and biofluids. abnova.comnih.gov Early methods relied on techniques like thin-layer chromatography and high-performance liquid chromatography (HPLC), but these were often labor-intensive. nih.govbiorxiv.org
Modern approaches combine immunoprecipitation with high-throughput sequencing. Methylated RNA immunoprecipitation sequencing (MeRIP-Seq or m6A-Seq) is a widely used technique that involves using an m6A-specific antibody to enrich for m6A-containing RNA fragments, which are then sequenced to map m6A sites across the transcriptome. nih.govnews-medical.net
For more precise localization, methods providing single-nucleotide resolution have been developed, such as m6A individual-nucleotide-resolution cross-linking and immunoprecipitation (miCLIP) . nih.gov Furthermore, techniques like single-molecule real-time (SMRT) sequencing can directly detect modified bases during the sequencing process. news-medical.net
For quantification of total m6A levels, researchers have developed simpler and more scalable methods. The m6A-ELISA is a cost-effective, microplate-based assay that uses an anti-m6A antibody for colorimetric or fluorometric detection, requiring only small amounts of RNA. nih.govbiorxiv.orgcellbiolabs.com Additionally, hydrophilic interaction liquid chromatography–tandem mass spectrometry (HILIC-MS/MS) offers a highly sensitive and accurate method for quantifying adenosine and its methylated modifications in complex biological samples like serum. frontiersin.org
Table 2: Comparison of Analytical Methods for m6A Detection
| Method | Principle | Application | Key Advantage |
|---|---|---|---|
| MeRIP-Seq / m6A-Seq | Immunoprecipitation of m6A-containing RNA fragments followed by high-throughput sequencing. news-medical.net | Transcriptome-wide mapping of m6A. | Provides a global view of the m6A landscape. nih.gov |
| miCLIP | UV cross-linking and immunoprecipitation to identify the precise location of m6A. nih.gov | Single-nucleotide resolution mapping. | High precision in identifying modification sites. nih.gov |
| m6A-ELISA | Enzyme-linked immunosorbent assay using an m6A-specific antibody for quantification. nih.gov | Relative quantification of total m6A levels in RNA populations. | Simple, rapid, cost-effective, and requires low sample input. biorxiv.org |
| HILIC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry. frontiersin.org | Absolute quantification of m6A and other modifications in biofluids. | High sensitivity, accuracy, and specificity. frontiersin.org |
| SMRT Sequencing | Real-time sequencing that detects kinetic variations caused by modified bases. news-medical.net | Direct detection of m6A without antibodies or chemical labeling. | Direct detection and sequencing from a single molecule. news-medical.net |
Applications in Agricultural Science Research (e.g., Plant Growth Regulation Studies)
In agricultural science, research into m6A modification is revealing its critical role in plant biology, presenting new avenues for crop improvement. frontiersin.orgresearchgate.net The m6A modification is conserved in plants and regulates gene expression to influence development, growth, and responses to environmental stress. frontiersin.orgnih.gov Studies in model plants like Arabidopsis thaliana and economically important crops have shown that m6A affects various traits.
For instance, m6A is involved in regulating organ development, flowering time, root development, and fruit ripening. frontiersin.org The modification can influence the stability and translation of key transcripts involved in these processes. frontiersin.org Recent research has demonstrated that manipulating m6A levels can lead to significant phenotypic changes. Overexpression of a human m6A demethylase (FTO) in plants has been shown to increase yield and biomass. researchgate.net Furthermore, using CRISPR/dCas13a systems to specifically edit m6A sites on target transcripts has been shown to boost plant growth, resulting in enlarged leaves and roots and increased biomass in Arabidopsis. nih.gov These findings suggest that targeting the m6A pathway could be a promising strategy for developing crops with enhanced resilience and productivity. frontiersin.orgmdpi.com
Table 3: Documented Roles of m6A in Plant Species
| Plant Species | Biological Process Influenced by m6A | Research Finding |
|---|---|---|
| Arabidopsis thaliana | Trichome and leaf development, flowering, root growth. frontiersin.org | Reader proteins (ECT2) regulate mRNA stability, affecting morphogenesis. frontiersin.org Targeted m6A editing of SHR transcripts promotes degradation and boosts growth. nih.gov |
| Rice (Oryza sativa) | Panicle development, grain size. researchgate.net | The m6A methyltransferase complex is essential for proper development. frontiersin.org |
| Tomato (Solanum lycopersicum) | Fruit ripening, aroma. researchgate.net | m6A levels change during ripening, influencing gene expression related to fruit quality. researchgate.net |
Potential as a Lead Compound for Preclinical Drug Discovery Research (focus on target validation and mechanism elucidation)
The enzymes that regulate m6A modification have emerged as promising targets for preclinical drug discovery, particularly in oncology. nih.gov Since the m6A pathway is frequently dysregulated in various cancers and other diseases, developing small-molecule inhibitors or activators of the writer and eraser proteins is an active area of research. nih.govnih.gov The goal of this research is to validate these enzymes as therapeutic targets and to elucidate the mechanisms by which their modulation affects disease states. researchgate.net
For example, the methyltransferase METTL3 is overexpressed in certain types of leukemia and solid tumors, where it promotes cancer cell proliferation and survival. mdpi.comnih.gov This has led to the development of METTL3 inhibitors as potential anti-cancer agents. Similarly, the demethylase FTO is linked to obesity and is upregulated in some cancers, making it another attractive target for inhibitor development. mdpi.comaginganddisease.org
Preclinical research focuses on:
Target Validation: Confirming that inhibiting or activating a specific m6A regulator has a therapeutic effect in non-clinical disease models. nih.gov
Mechanism Elucidation: Understanding how modulating m6A levels affects specific cellular pathways to produce a therapeutic outcome, such as inducing apoptosis in cancer cells or altering metabolic processes. nih.govbiorxiv.org
The development of potent and selective inhibitors for m6A-modifying enzymes provides chemical tools to probe the biology of m6A and serves as a starting point for creating new medicines. nih.govnih.gov
Table 4: Potential Drug Targets in the m6A Pathway for Preclinical Research
| Target Protein | Class | Role in Disease (Example) | Therapeutic Strategy |
|---|---|---|---|
| METTL3 | Writer | Overexpressed in acute myeloid leukemia (AML), promoting cancer cell proliferation. nih.gov | Inhibition to reduce m6A on oncogenic transcripts. |
| FTO | Eraser | Upregulated in glioblastoma and contributes to chemoresistance. mdpi.com | Inhibition to restore normal m6A levels and sensitize cells to therapy. |
| ALKBH5 | Eraser | Promotes tumorigenicity in glioblastoma stem cells. nih.gov | Inhibition to suppress tumor growth. |
| YTHDF1 | Reader | Recognizes m6A-mRNAs of oncogenes and promotes their translation. | Inhibition to block the pro-tumorigenic function of m6A. |
Contributions to Understanding Specific Pathophysiological Mechanisms in Disease Models (non-clinical)
The study of m6A in non-clinical disease models has significantly advanced our understanding of the pathophysiology of numerous diseases. By manipulating m6A regulators in cell cultures and animal models, researchers can directly investigate the causal role of this modification in disease development and progression.
Cancer: In various cancer models, altering the expression of m6A writers, erasers, or readers has been shown to affect tumor growth, metastasis, and response to therapy. nih.govmdpi.com For example, knocking down the writer Mettl3 in a mouse model of psoriasis-like skin inflammation was shown to exacerbate the disease, indicating a protective role for m6A in this context. mdpi.com
Neurodegenerative and Neurological Disorders: Research has identified a role for DNA N6-methyldeoxyadenosine (m6dA), a related modification, in the brain. In mouse models of fear extinction, m6dA levels increase in prefrontal cortical neurons, where it drives the expression of genes required for memory formation. nih.gov This highlights a potential role for adenine (B156593) methylation in cognitive function and psychiatric disorders.
Inflammatory and Immune Diseases: m6A modification is crucial for regulating immune responses. It controls the expression of inflammation-related mRNAs and can influence the differentiation and function of immune cells. nih.gov Dysregulation of m6A has been linked to various inflammatory conditions. nih.gov
Viral Infections: m6A modification can also impact the life cycle of viruses. The host cell's m6A machinery can modify viral RNAs, affecting viral replication, gene expression, and the host's antiviral response. imrpress.com This interaction is being studied in models of viruses like KSHV and HBV. imrpress.com
Role in Developing New Experimental Models or Assays
Research into m6A has spurred the creation of novel experimental models and assays that are now widely used in molecular biology. The development of the m6A-ELISA provided a simple, scalable assay for quantifying global m6A levels, making this type of analysis accessible to more laboratories. nih.govbiorxiv.org
A significant advance has been the development of programmable m6A editing tools . By fusing the catalytic domains of m6A writers (like METTL3) or erasers (like ALKBH5) to a catalytically dead Cas13a (dCas13a), researchers have created systems that can specifically add or remove m6A at targeted RNA sites. nih.gov This technology allows for the direct investigation of the functional consequences of m6A at a specific locus, moving beyond correlation to establish causation.
Furthermore, the generation of genetically modified research models has been instrumental. The creation of knockout or conditional knockout mice for m6A writers and erasers (e.g., Mettl3 or Fto knockout mice) has been essential for understanding the in vivo functions of m6A in development and disease. mdpi.com Similarly, the use of specific cell lines, such as the HepG2 cell line, for mapping m6A sites helps to build a comprehensive understanding of how this modification functions in different cellular contexts. mdpi.com These tools and models are crucial for the continued exploration of the epitranscriptome.
Table 5: Mentioned Chemical Compounds
| Compound Name | Abbreviation / Common Name |
|---|---|
| This compound | - |
| N6-methyladenosine | m6A |
| N6-methyldeoxyadenosine | m6dA, 6mA |
| Adenosine | A |
| S-adenosyl-l-methionine | SAM |
| N-oxalyl-l-cysteine | - |
| 2-amino-6-(4-methoxyphenylthio)-9-[2-(phosphonomethoxy)ethyl]purine bis(2,2,2-trifluoroethyl) ester | ABE |
| Rhein | - |
| Meclofenamic acid | MA |
| Piperidine | - |
| Piperazine | - |
| Tripterygium wilfordii Hook | - |
| BTYNB | - |
| Indole-3-acetic acid | IAA |
| Adenine sulphate | ADS |
| Indole-3-butyric acid | IBA |
| Naphthaleneacetic acid | NAA |
| Gibberellic acid | GA3 |
Future Directions and Emerging Research Avenues for 2 Methyl 7h Purin 6 Yl Amino Ethanol
Exploration of Novel Biological Targets and Mechanisms
A primary future direction is the comprehensive identification of the biological targets of 2-[methyl(7H-purin-6-yl)amino]ethanol. The effects of the endogenous m6A modification are mediated by a complex interplay of "writer," "eraser," and "reader" proteins that install, remove, and recognize the methyl group, respectively. nih.govdoaj.org Research has identified key reader proteins, such as those in the YTH domain family (YTHDF1-3), as well as other proteins like the Fragile X Mental Retardation Protein (FMR1) and Leucine-Rich Pentatricopeptide Repeat-Containing Protein (LRPPRC), that are recruited to m6A sites. nih.govresearchgate.netresearchgate.net Conversely, some proteins, like the stress granule components G3BP1/2, are repelled by m6A. acs.orgnih.gov
Future studies should investigate whether this compound mimics endogenous m6A by interacting with this known machinery. It is crucial to determine if the compound binds to known m6A readers, inhibits eraser enzymes like FTO and ALKBH5, or interferes with the writer complex (METTL3/METTL14). nih.gov Furthermore, unbiased screening approaches are needed to uncover potentially novel, undiscovered protein or nucleic acid targets, which could reveal unique mechanisms of action distinct from endogenous m6A signaling pathways. nih.gov Understanding these interactions is fundamental to elucidating how this synthetic analog exerts its biological effects. nih.gov
| Potential Protein Interaction Classes | Examples | Potential Role in Action of this compound |
| m6A "Readers" | YTHDF1, YTHDF2, YTHDF3, FMR1, LRPPRC, IGF2BPs | The compound may bind to these proteins, mimicking m6A and influencing the translation, stability, or splicing of target mRNAs. nih.govnih.gov |
| m6A "Erasers" | FTO, ALKBH5 | The compound could act as an inhibitor, leading to an increase in global m6A levels and affecting associated cellular processes. nih.gov |
| m6A "Writers" | METTL3, METTL14, WTAP | The compound might modulate the activity of the methyltransferase complex, altering the deposition of new m6A marks. oup.com |
| Repelled Proteins ("Anti-Readers") | G3BP1, G3BP2, USP10, CAPRIN1 | The compound could influence the localization and function of proteins that are normally excluded from m6A-modified RNA regions. nih.govacs.org |
| Novel Targets | Unidentified proteins or nucleic acid structures | The compound may possess unique binding partners not associated with endogenous m6A, leading to novel biological activities. |
Advanced Synthetic Strategies for Enhanced Analog Diversity
To explore the structure-activity relationships and develop more potent or selective probes, advanced synthetic strategies are essential. Current methods for creating purine (B94841) analogs often involve multi-step syntheses, starting from commercially available pyrimidine (B1678525) or purine scaffolds. nih.govpharmaguideline.com For instance, strategies often begin with a substituted dichloropurine or dichloropyrimidine, followed by sequential nucleophilic substitution reactions to introduce desired functionalities at various positions of the purine ring. nih.govresearchgate.net
Future work should focus on developing more efficient and modular synthetic routes to generate a wide diversity of analogs based on the this compound scaffold. This includes:
Modification of the N6-substituent: Replacing the ethanol (B145695) group with other functional moieties (e.g., different alkyl chains, rings, or functional groups) to probe the binding pocket of its cellular targets.
Substitution at other positions: Introducing substituents at the C2, C8, or N9 positions of the purine ring, which is known to influence the activity and selectivity of purine-based compounds. researchgate.netnih.govnih.gov
Combinatorial and Solid-Phase Synthesis: Employing solid-phase synthesis strategies could accelerate the creation of large libraries of analogs, enabling high-throughput screening for desired biological activities. researchgate.net
These efforts will be critical for optimizing the compound's properties and for developing tool compounds with improved specificity for particular biological targets. researchgate.net
Integration with Systems Biology and Omics Approaches (e.g., Proteomics, Metabolomics, Transcriptomics)
To understand the global cellular impact of this compound, its integration with various "omics" technologies is a vital future direction. doaj.org
Proteomics: Chemical proteomics offers a powerful tool for identifying direct protein interactors. acs.org An analog of this compound could be synthesized with a photo-cross-linkable group and an affinity tag. This probe could then be used in cell lysates to capture binding partners, which are subsequently identified by quantitative mass spectrometry. nih.govresearchgate.net This approach would provide an unbiased map of the compound's interactome. Additionally, global proteomic analyses could reveal downstream changes in protein expression and post-translational modifications following treatment with the compound. rawdatalibrary.net
Metabolomics: Purine metabolism is central to cellular energy and nucleotide synthesis. creative-proteomics.comnih.gov Targeted and untargeted metabolomics, often using techniques like liquid chromatography-mass spectrometry (LC-MS), can quantify how this compound perturbs the cellular pools of endogenous purines (e.g., ATP, GTP, adenosine), pyrimidines, and related metabolites. creative-proteomics.comresearchgate.netresearchgate.net This could reveal off-target metabolic effects or uncover novel roles in metabolic regulation.
Transcriptomics: Since the compound is an analog of an RNA modification, its effects on the transcriptome are of high interest. Techniques like m6A-seq and eTAM-seq allow for transcriptome-wide mapping of m6A sites. nih.govresearchgate.netfrontiersin.org Applying these methods to cells treated with this compound could determine if the compound alters the global m6A landscape. Furthermore, standard RNA-sequencing can identify changes in gene expression, revealing the downstream consequences of the compound's interaction with its primary targets and providing insights into the cellular pathways it modulates. nih.govmdpi.com
| Omics Approach | Key Technology | Research Question for this compound |
| Proteomics | Chemical Proteomics with Mass Spectrometry | What proteins does the compound directly bind to in the cell? researchgate.net |
| Global Proteomics (e.g., SILAC) | How does the compound alter the global expression levels of cellular proteins? rawdatalibrary.net | |
| Metabolomics | Liquid Chromatography-Mass Spectrometry (LC-MS) | Does the compound affect the cellular pools of endogenous purines and other key metabolites? creative-proteomics.comresearchgate.net |
| Transcriptomics | m6A-Seq / eTAM-Seq | Does the compound alter the location or stoichiometry of m6A modifications across the transcriptome? nih.gov |
| RNA-Seq | Which gene expression pathways are up- or down-regulated by the compound? nih.gov |
Comparative Studies with Endogenous Purines and Synthetic Analogs
To contextualize the activity of this compound, it is essential to conduct comparative studies against both naturally occurring purines and other synthetic analogs. Endogenous purines like adenosine (B11128) and guanine (B1146940) are not just building blocks for nucleic acids but also critical signaling molecules and energy currency (e.g., ATP). nih.govnih.gov Comparing the biological effects of this compound to those of adenosine, N6-methyladenosine, and other purines will help distinguish specific, analog-driven effects from general purinergic signaling.
Furthermore, a vast number of synthetic purine analogs have been developed for various applications. pharmaguideline.comrsc.org Comparative analysis with structurally related N6-substituted purines could help delineate the specific contributions of the methyl and ethanol groups to the compound's activity. nih.govnih.gov These studies are crucial for building a comprehensive structure-activity relationship profile and understanding the unique properties of this compound.
Applications in Advanced Biotechnological Research (e.g., Synthetic Biology, Bioremediation)
Beyond its use as a biological probe, future research could explore the application of this compound in advanced biotechnology, although these areas are more speculative.
Synthetic Biology: In synthetic biology, researchers design and build novel biological circuits and systems. nih.gov If this compound is found to specifically modulate the activity of an RNA-binding protein or enzyme, this interaction could be harnessed. For example, it could be used as a chemical inducer to control the expression of a gene of interest in an engineered organism, offering an external regulatory switch for a synthetic pathway.
Bioremediation: Bioremediation utilizes biological organisms, typically microbes, to clean up environmental pollutants. The application of this compound in bioremediation is a highly exploratory avenue. It would first require identifying a microorganism involved in a relevant degradation pathway whose efficiency is limited by a process that could be modulated by a purine analog. If such a link were established, the compound could theoretically be used to enhance the microbe's catabolic activity, though this remains a distant and speculative possibility.
Addressing Unresolved Questions in the Academic Research of this compound
Despite its potential, significant questions about this compound remain unanswered. Future research should systematically address these gaps to build a complete scientific understanding of the compound.
Key unresolved questions include:
Specificity and Selectivity: What is the precise binding affinity of the compound for its primary target(s) versus other m6A-related proteins or potential off-targets? researchgate.net
Mechanism of Action: Beyond initial binding, how exactly does the compound modulate the function of its target? Does it act as an agonist, antagonist, or allosteric modulator?
Cellular Uptake and Stability: How does the compound enter cells, what is its intracellular concentration, and what is its metabolic fate? Is it stable or rapidly converted to other molecules?
Functional Consequences: What are the ultimate physiological or pathological consequences of modulating its specific target(s) in a cellular or organismal context? nih.govnih.gov
Crosstalk with other Modifications: Does the compound's activity influence or depend on other RNA modifications, such as adenosine-to-inosine (A-to-I) editing, creating a more complex regulatory network? nih.gov
Context-Dependent Effects: Are the effects of the compound consistent across different cell types and tissues, or are they context-dependent, for instance, varying with the metabolic or oxidative stress state of the cell? researchgate.net
Answering these fundamental questions will be paramount to fully realizing the potential of this compound as a tool for chemical biology and for exploring its further applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[methyl(7H-purin-6-yl)amino]ethanol?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, in structurally similar purine derivatives (e.g., 2-((2-hydroxyethyl)amino)-7H-purine), a two-step process is often employed:
Alkylation : React 7H-purin-6-amine derivatives with halo-alcohols (e.g., 2-bromoethanol) in polar aprotic solvents (e.g., DMF) under nitrogen at 80–100°C for 2–4 hours. Triethylamine is typically used to scavenge acid byproducts .
Purification : Crude products are purified via column chromatography (C18 reverse-phase, acetonitrile/water eluent) or recrystallization. Yields range from 42% to 88%, depending on reaction optimization .
- Key Variables : Temperature, solvent polarity, and stoichiometric ratios of reactants significantly impact yield. Excess halo-alcohol (1.2–1.5 eq) improves alkylation efficiency .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use DMSO-d6 to resolve amine proton signals (δ 10.5–12.5 ppm for purine NH groups). ¹H and ¹³C NMR confirm substitution patterns on the purine ring .
- HPLC : Reverse-phase HPLC (acetonitrile/water gradient) with UV detection at 260 nm (purine absorbance) ensures ≥95% purity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical m/z 195.1 for C₈H₁₁N₅O⁺) .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for purine-ethanol derivatives?
- Methodological Answer : Discrepancies often arise from:
- Reagent Quality : Moisture-sensitive intermediates (e.g., 2-bromoethanol) require anhydrous conditions. Use molecular sieves or freshly distilled reagents to improve reproducibility .
- Reaction Monitoring : TLC (silica gel, ethyl acetate/methanol 4:1) or in situ FTIR tracks reaction progression. Premature termination may underestimate yields .
- Case Study : In a 2024 patent, optimizing the reaction time from 2 to 3.5 hours increased yields of a related compound from 72% to 88% .
Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis sets models charge distribution. The purine N7 and ethanol hydroxyl group exhibit high electrophilicity (Fukui indices >0.15), favoring alkylation or hydrogen bonding .
- Molecular Dynamics : Simulations in explicit solvent (e.g., water/DMSO) predict conformational stability. The ethanol side chain adopts a gauche conformation, minimizing steric clashes with the purine ring .
Q. How does structural modification of the ethanol moiety impact biological activity?
- Methodological Answer :
- SAR Studies : Derivatives with longer alkyl chains (e.g., 2-(butylamino)-ethanol) show reduced antiviral activity compared to ethanol analogs, likely due to decreased solubility. Bioassays (e.g., dengue virus NS5 polymerase inhibition) quantify IC₅₀ values .
- Crystallography : Co-crystallization with target proteins (e.g., viral polymerases) identifies hydrogen bonds between the ethanol hydroxyl and active-site residues (e.g., Asp/His motifs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
